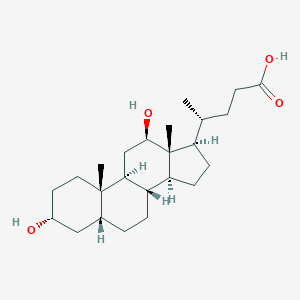

ラゴデオキシコール酸

概要

説明

12-Epideoxycholic acid is a cholanoid.

科学的研究の応用

胆汁酸代謝

ラゴデオキシコール酸は胆汁酸であり、肝臓で生成され、脂肪を分解し、体内に吸収するために使用される物質です . デオキシコール酸の12β-ヒドロキシエピマーであり、デオキシコール酸よりも親水性が高いです . この特性により、デオキシコール酸よりも肝毒性が低くなります .

肝毒性研究

研究によると、ラゴデオキシコール酸はデオキシコール酸よりもはるかに毒性が低いことが示されています . そのため、胆汁酸が肝臓に及ぼす影響や、胆汁うっ滞などの病状に対する潜在的な治療法を研究する上で貴重な化合物となっています .

医薬品開発

ラゴデオキシコール酸は、その特性と肝臓への影響から、肝疾患の治療薬の開発に利用できる可能性があります .

生化学研究

ラゴデオキシコール酸は、特に脂質代謝と胆汁酸の役割に関する研究において、生化学研究で使用できます .

栄養素吸収

ラゴデオキシコール酸は胆汁酸として、体内の食事性脂肪の消化と吸収に役割を果たしています .

マイクロバイオーム研究

ラゴデオキシコール酸は、腸内マイクロバイオームを研究する研究で使用できます。 腸内マイクロバイオームは、一次胆汁酸を二次胆汁酸に変換することができ、これらの変換を研究することで、腸内マイクロバイオームの機能と健康に関する洞察を得ることができます .

生化学分析

Biochemical Properties

Lagodeoxycholic acid is a more hydrophilic epimer of deoxycholic acid . It is transported and metabolized similarly to other dihydroxy bile acids but is much less toxic than deoxycholic acid . The taurine conjugate of lagodeoxycholic acid is moderately well transported by the perfused rat ileum .

Cellular Effects

Lagodeoxycholic acid has been hypothesized to be less hepatotoxic than deoxycholic acid . After 3 weeks of lagodeoxycholic acid ingestion, liver test results and liver appearance were normal .

Molecular Mechanism

The molecular mechanism of lagodeoxycholic acid involves its transport and metabolism in the rat, rabbit, and hamster . In the rabbit, hepatic biotransformation of lagodeoxycholic acid was limited to conjugation with glycine .

Temporal Effects in Laboratory Settings

When lagodeoxycholic acid was instilled in the rabbit colon, it was absorbed as such although within hours it was progressively epimerized by bacteria to deoxycholic acid . When injected intravenously and allowed to circulate enterohepatically, lagodeoxycholic acid was largely epimerized to deoxycholic acid in 24 hours .

Dosage Effects in Animal Models

The dosage effects of lagodeoxycholic acid in animal models have not been extensively studied. It has been administered for 3 weeks at a dose of 180 ccmol/day (0.1% by weight of a chow diet; 2-4 times the endogenous bile acid synthesis rate) .

Metabolic Pathways

Lagodeoxycholic acid is involved in the bile acid metabolic pathway . It is synthesized and then transported and metabolized in the rat, rabbit, and hamster .

Transport and Distribution

Lagodeoxycholic acid is well transported by the liver in rats and hamsters with biliary fistulas . The taurine conjugate of lagodeoxycholic acid is moderately well transported by the perfused rat ileum .

特性

IUPAC Name |

(4R)-4-[(3R,5R,8R,9S,10S,12R,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGVEGMKQFWNSR-MFSKYVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901258025 | |

| Record name | (3α,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3a,12b-Dihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

570-62-7 | |

| Record name | (3α,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3alpha, 12beta-Dihydroxy-5beta-cholanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3α,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3a,12b-Dihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

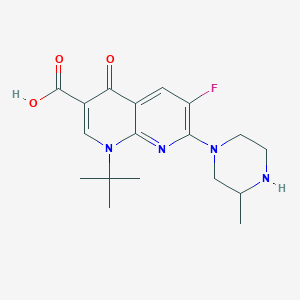

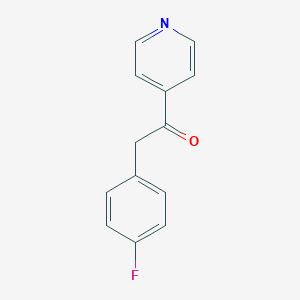

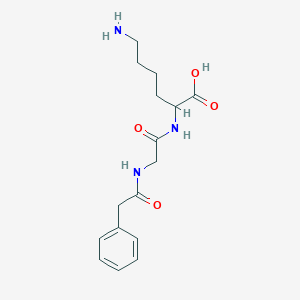

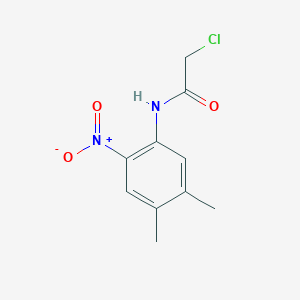

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

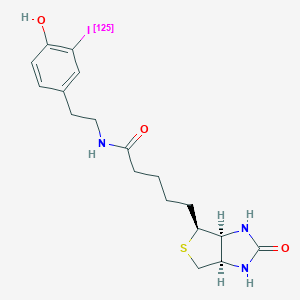

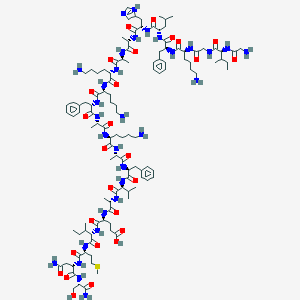

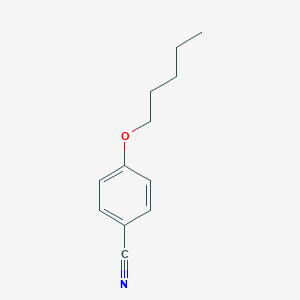

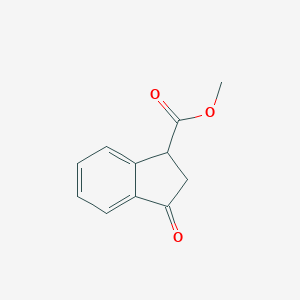

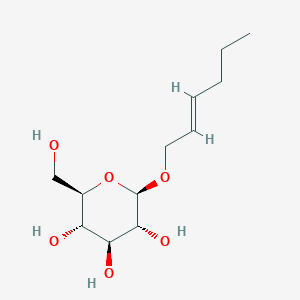

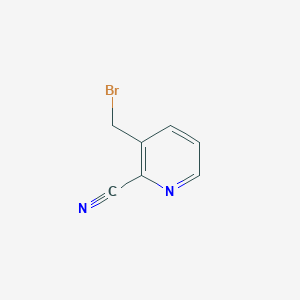

Feasible Synthetic Routes

Q1: How does the structure of lagodeoxycholic acid compare to other bile acids, and what is its impact on solubility?

A2: Lagodeoxycholic acid is an epimer of deoxycholic acid, differing only in the orientation of the hydroxyl group at the C-12 position []. This seemingly small structural difference significantly impacts solubility. While both are classified as less soluble, unconjugated bile acids, the calcium salt of lagodeoxycholic acid exhibits slightly higher solubility compared to deoxycholic acid []. Research indicates that the number and orientation of hydroxyl groups on the bile acid molecule directly influence the solubility of its calcium salts [].

Q2: Has lagodeoxycholic acid been investigated for potential biological effects?

A3: While research on lagodeoxycholic acid is limited compared to other bile acids, some studies have explored its potential biological effects. For example, research in [] and [] investigated the metabolism, transport, and effects of chronic feeding of lagodeoxycholic acid, aiming to understand its potential role in physiological processes and disease.

Q3: Are there specific analytical methods to study lagodeoxycholic acid?

A4: Analytical methods for characterizing and quantifying bile acids like lagodeoxycholic acid often involve chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC) []. These methods can be coupled with mass spectrometry (MS) for enhanced sensitivity and specificity in complex biological samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)